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Compound Name: IWP-O1

Cat. No.: B608158 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
IWP-O1 is a potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-

bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt

signaling proteins.[1][2][3] By inhibiting PORCN, IWP-O1 effectively blocks the secretion of all

Wnt ligands, thereby attenuating both canonical (β-catenin-dependent) and non-canonical Wnt

signaling pathways.[1][2] This inhibitory action makes IWP-O1 a valuable tool for studying the

roles of Wnt signaling in various biological processes, including embryonic development, tissue

homeostasis, and diseases such as cancer.[1][4] IWP-O1 exhibits high potency, with a reported

EC50 of 80 pM in L-Wnt-STF cells, and demonstrates greater metabolic stability compared to

other PORCN inhibitors, rendering it suitable for both in vitro and in vivo studies.[1][5][6]

These application notes provide detailed protocols for functional studies using IWP-O1 to

investigate its effects on the Wnt signaling pathway, including Wnt secretion, downstream

signaling events, and cellular responses.
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Parameter Cell Line
IWP-O1
Concentration

Result

EC50 L-Wnt-STF 80 pM
Inhibition of Wnt

signaling[5][6]

IC50 L-Wnt-STF Not specified
Inhibition of Wnt

signaling

Phosphorylation HeLa 1 µM
Suppression of Dvl2/3

phosphorylation[2]

Phosphorylation HeLa 1 µM
Suppression of LRP6

phosphorylation[2]

Cell Viability CAL 27 1 µM

Enhances cytotoxicity

of glycolysis

inhibitors[2]
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Caption: Wnt signaling pathway and the inhibitory action of IWP-O1.
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Caption: Experimental workflow for IWP-O1 functional studies.

Experimental Protocols
Wnt Secretion Assay
This protocol is designed to assess the effect of IWP-O1 on the secretion of Wnt proteins from

producer cells. A common method involves the use of a Wnt ligand fused to a reporter protein,
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such as Gaussia luciferase (GLuc).

Materials:

L-cells engineered to stably express a Wnt-GLuc fusion protein.

DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

IWP-O1 (stock solution in DMSO).

Phosphate Buffered Saline (PBS).

Luciferase Assay Reagent.

96-well white opaque plates.

Luminometer.

Protocol:

Seed Wnt-GLuc expressing L-cells in a 96-well white opaque plate at a density of 5 x 10^4

cells/well and allow them to adhere overnight.

Prepare serial dilutions of IWP-O1 in culture medium. A typical concentration range to test

would be from 1 pM to 1 µM. Include a DMSO vehicle control.

Carefully remove the medium from the wells and replace it with 100 µL of the medium

containing the different concentrations of IWP-O1 or vehicle control.

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

After incubation, carefully collect 20 µL of the conditioned medium from each well and

transfer it to a new 96-well white opaque plate.

Add 50 µL of Luciferase Assay Reagent to each well containing the conditioned medium.

Immediately measure the luminescence using a luminometer.
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To normalize for cell number, perform a cell viability assay (e.g., MTT or Resazurin, see

Protocol 3) on the cells remaining in the original plate.

Calculate the percentage of Wnt secretion inhibition relative to the vehicle control after

normalizing to cell viability.

Wnt Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway by quantifying the

expression of a reporter gene (e.g., firefly luciferase) under the control of TCF/LEF responsive

elements.

Materials:

HEK293T cells or other suitable reporter cell line.

TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash).

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for

normalization.

Transfection reagent.

Wnt3a conditioned medium or recombinant Wnt3a.

IWP-O1 (stock solution in DMSO).

Dual-Luciferase Reporter Assay System.

96-well white opaque plates.

Luminometer.

Protocol:

Co-transfect HEK293T cells with the TCF/LEF luciferase reporter plasmid and the control

Renilla plasmid using a suitable transfection reagent according to the manufacturer's

instructions.
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After 24 hours, seed the transfected cells into a 96-well white opaque plate at a density of 4

x 10^4 cells/well.

Allow the cells to adhere for at least 6 hours.

Pre-treat the cells with various concentrations of IWP-O1 (e.g., 1 pM to 1 µM) or DMSO

vehicle control for 1 hour.

Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a to activate the

Wnt pathway.

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-

Luciferase Reporter Assay System and a luminometer.

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Calculate the percentage of inhibition of Wnt signaling relative to the Wnt3a-stimulated,

vehicle-treated control.

Cell Viability / Proliferation Assay (MTT Assay)
This protocol determines the effect of IWP-O1 on cell viability and proliferation.

Materials:

Cells of interest (e.g., cancer cell lines).

Complete culture medium.

IWP-O1 (stock solution in DMSO).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

96-well clear plates.
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Microplate reader.

Protocol:

Seed cells in a 96-well clear plate at a suitable density (e.g., 5,000-10,000 cells/well) and

allow them to attach overnight.

Treat the cells with a range of IWP-O1 concentrations (e.g., 0.1 nM to 10 µM) or DMSO

vehicle control.

Incubate for the desired period (e.g., 24, 48, or 72 hours).

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable

cells to form formazan crystals.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Dvl2/3 and LRP6 Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key Wnt signaling

components, Dvl2/3 and LRP6, upon treatment with IWP-O1.

Materials:

HeLa cells or another responsive cell line.

Complete culture medium.

Wnt3a conditioned medium or recombinant Wnt3a.

IWP-O1 (stock solution in DMSO).

RIPA lysis buffer with protease and phosphatase inhibitors.
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BCA protein assay kit.

SDS-PAGE gels and running buffer.

Transfer buffer and PVDF membrane.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: anti-phospho-Dvl2/3, anti-Dvl2/3, anti-phospho-LRP6, anti-LRP6, and a

loading control (e.g., anti-β-actin or anti-GAPDH).

HRP-conjugated secondary antibodies.

Enhanced chemiluminescence (ECL) substrate.

Chemiluminescence imaging system.

Protocol:

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

Serum-starve the cells for 4-6 hours if necessary.

Pre-treat the cells with IWP-O1 (e.g., 1 µM) or DMSO for 1 hour.

Stimulate with Wnt3a for 30-60 minutes.

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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